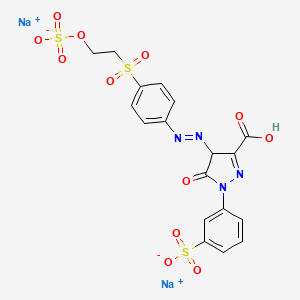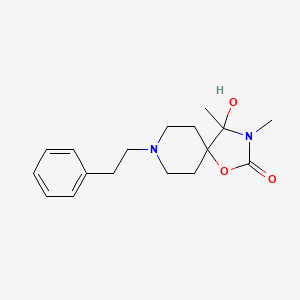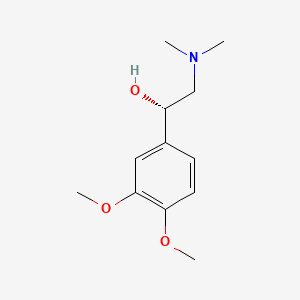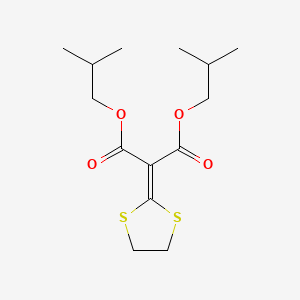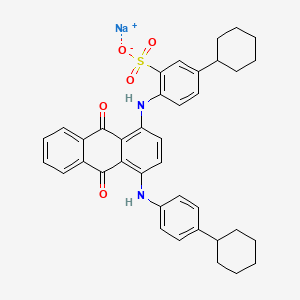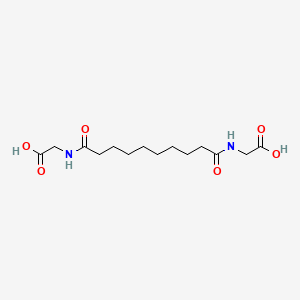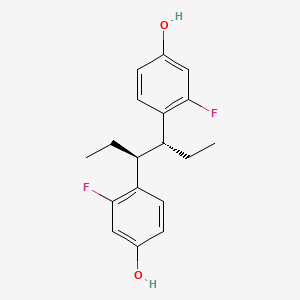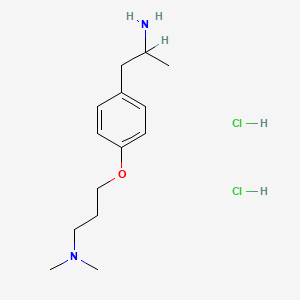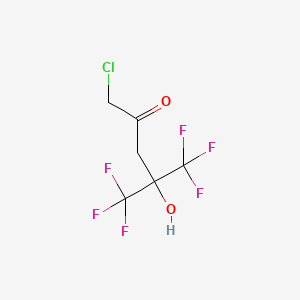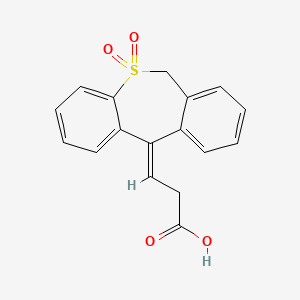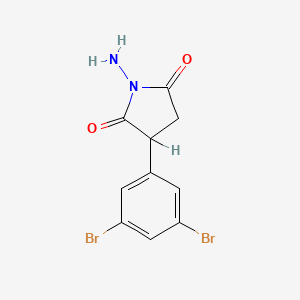
N-Amino-2-(3,5-dibromophenyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Amino-2-(3,5-dibromophenyl)succinimide is an organic compound with the molecular formula C10H8Br2N2O2 It contains a succinimide core substituted with an amino group and a dibromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide typically involves the reaction of 3,5-dibromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Amino-2-(3,5-dibromophenyl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, mono-bromo and debrominated compounds, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-Amino-2-(3,5-dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N-Amino-2-(3,5-dibromophenyl)succinimide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Amino-2-(3,5-dichlorophenyl)succinimide
- N-Amino-2-(3,5-difluorophenyl)succinimide
- N-Amino-2-(3,5-dimethylphenyl)succinimide
Uniqueness
N-Amino-2-(3,5-dibromophenyl)succinimide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which is not possible with other halogens such as chlorine or fluorine. This makes the compound particularly interesting for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
93553-54-9 |
|---|---|
Formule moléculaire |
C10H8Br2N2O2 |
Poids moléculaire |
347.99 g/mol |
Nom IUPAC |
1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2 |
Clé InChI |
OOSSWCWBQQTOTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


